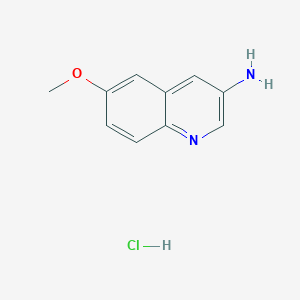

6-Methoxyquinolin-3-amine hydrochloride

Overview

Description

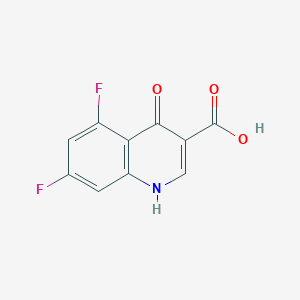

6-Methoxyquinolin-3-amine, also known as 6-Methoxyquinolin-3-amine hydrochloride, is a compound with the molecular formula C10H10N2O . It has a molecular weight of 174.2 . The compound is a pale-yellow to yellow-brown solid at room temperature .

Molecular Structure Analysis

The InChI code for 6-Methoxyquinolin-3-amine is 1S/C10H10N2O/c1-13-9-2-3-10-7 (5-9)4-8 (11)6-12-10/h2-6H,11H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

6-Methoxyquinolin-3-amine hydrochloride is a pale-yellow to yellow-brown solid . It has a molecular weight of 174.2 . The compound is stored at room temperature .Scientific Research Applications

Anticancer Properties

- Apoptosis Inducer and Anticancer Agent : N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of 6-Methoxyquinolin-3-amine, has been identified as a potent apoptosis inducer and anticancer clinical candidate. It shows significant efficacy in human breast and other cancer models due to its excellent blood-brain barrier penetration (Sirisoma et al., 2009).

Cytotoxic Activity

- Cytotoxic Activity in Cancer Cell Lines : The synthesis of 3-hydroxyquinolin-4(1H)-one derivatives and their cytotoxic activity against various cancer cell lines have been explored. These compounds have been designed based on structure–activity relationship studies of similar cytotoxic derivatives (Kadrić et al., 2014).

Pharmacological Effects

- Action on Blood Pressure and Smooth Muscle : A study on isoquinolines, related to 6-Methoxyquinolin-3-amine, revealed insights into their action on blood pressure, pulse rate, respiration, and smooth muscle. The study attempted to correlate the chemical constitution with physiological action, uncovering the pressor and depressor activities associated with various chemical groups (Fassett & Hjort, 1938).

Enzyme Cofactors

- Role in Enzyme Cofactors : Research has identified 6-hydroxydopa, an active site cofactor-containing peptide in bovine serum amine oxidase, which suggests a functional role at an enzyme active site. This finding refutes previous proposals about the active site cofactor in mammalian copper amine oxidases (Janes et al., 1990).

Metal Ion Complexation

- Complexation with Metal Ions : The synthesis of 8-hydroxyquinoline-containing diaza-18-crown-6 ligands and their interaction with various metal ions were studied. These ligands form strong complexes with specific metal ions, suggesting potential applications in metal ion sensing and separation (Su et al., 1999).

Microtubule Assembly Inhibition

- Inhibiting Tubulin Polymerization : Methoxy-substituted 3-formyl-2-phenylindoles, which have structural similarities to 6-Methoxyquinolin-3-amine, were found to inhibit tubulin polymerization, an action relevant in the study of cytostatics. These compounds disrupt microtubule assembly, similar to colchicine, and show potential as anticancer agents (Gastpar et al., 1998).

Antimicrobial Activity

- Antimicrobial Properties : The synthesis of novel quinoline derivatives bearing different heterocyclic moieties has been explored for antimicrobial applications. These derivatives showed moderate activities against a range of bacteria and fungi, highlighting their potential as antimicrobial agents (El-Gamal et al., 2016).

Fluorescence Properties

- Fluorescent Labeling Agent : 6-Methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, is a novel fluorophore with strong fluorescence and stability in various pH ranges. It is used as a fluorescent labeling reagent, demonstrating potential in biomedical analysis (Hirano et al., 2004).

Biocompatible Polymer Synthesis

- Synthesis of Biocompatible Polymers : Rhodamine 6G-based compounds, including 6-methoxyquinoline derivatives, were developed for the synthesis of fluorescently labeled biocompatible polymers. These polymers have applications in biomedical studies due to their fluorescence at physiological pH (Madsen et al., 2011).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds like anlotinib, which also contains a quinoline structure, have been found to inhibit multiple receptor tyrosine kinases . These targets play a crucial role in cell proliferation, survival, and metastasis in a wide range of cancers .

Mode of Action

Based on its structural similarity to other quinoline derivatives, it might interact with its targets by binding to the active site, thereby inhibiting their function .

Biochemical Pathways

Compounds with similar structures have been found to affect pathways related to cell proliferation and survival .

Result of Action

Similar compounds have been found to inhibit cell proliferation and induce apoptosis in cancer cells .

properties

IUPAC Name |

6-methoxyquinolin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.ClH/c1-13-9-2-3-10-7(5-9)4-8(11)6-12-10;/h2-6H,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHXPYBCYZGZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=CN=C2C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589197 | |

| Record name | 6-Methoxyquinolin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1170974-22-7 | |

| Record name | 6-Methoxyquinolin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxyquinolin-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Naphthalene-2,6-diylbis(methylene)]bis(triphenylphosphanium) dibromide](/img/structure/B1626944.png)

![4-[(Propan-2-yl)amino]oxane-4-carboxylic acid](/img/structure/B1626945.png)

![1-{[(4-Chlorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1626946.png)

![1-[(3,4-Dichlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1626948.png)

![[2-Hydroxy-2-(4-iodophenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B1626952.png)

![5-Tosyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1626954.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(phenyl)methanone](/img/structure/B1626956.png)